5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide
Overview
Description
5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide is not fully understood. It has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on 5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it works at the molecular level. Additionally, researchers could explore ways to improve the compound's efficacy and reduce its toxicity, making it a safer and more effective treatment option.
Scientific Research Applications
5-chloro-N-1H-indazol-5-yl-2-methoxybenzamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and leukemia. Additionally, it has been studied for its potential use in treating Alzheimer's disease and as an anti-inflammatory agent.
properties
IUPAC Name |
5-chloro-N-(1H-indazol-5-yl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-14-5-2-10(16)7-12(14)15(20)18-11-3-4-13-9(6-11)8-17-19-13/h2-8H,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGPQFFPKCGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1H-indazol-5-yl)-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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